Methacrylic acid

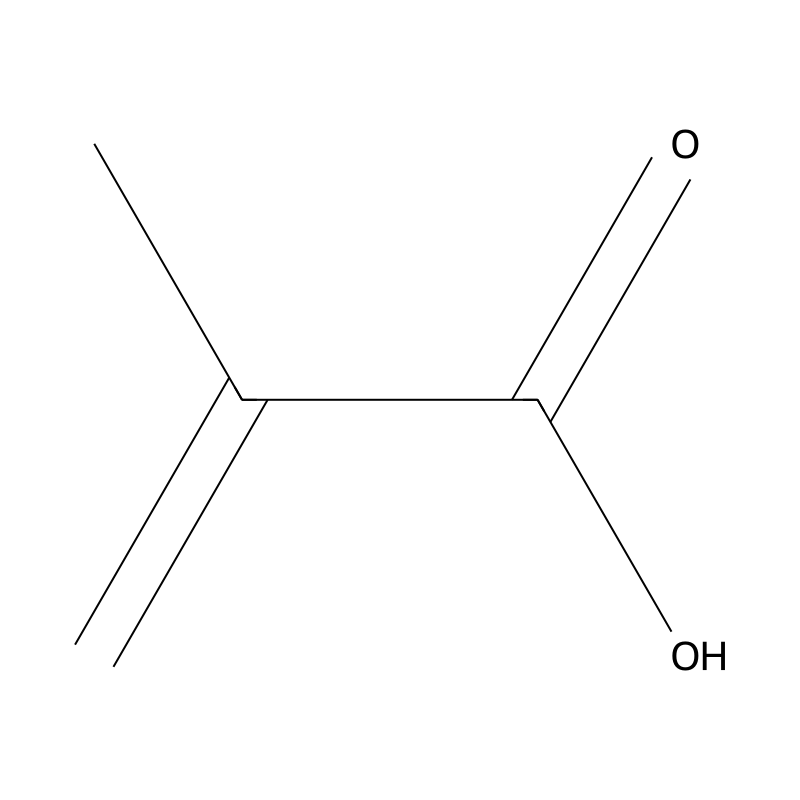

CH2=C(CH3)COOH

C4H6O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=C(CH3)COOH

C4H6O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.03 M

Soluble in chloroform; miscible with ethanol, ether

In water solubility, 89 g/L at 20 °C

Solubility in water: moderate

(77°F): 9%

Synonyms

Canonical SMILES

Polymerization to Poly (Methyl Methacrylate) (PMMA)

Scientific Field: Polymer Chemistry

Application Summary: MAA is used on a large scale as a precursor to its esters, especially methyl methacrylate (MMA), and to poly (methyl methacrylate) (PMMA).

Methods of Application: The production of PMMA involves the polymerization of MMA, which is derived from MAA.

Results or Outcomes: PMMA is a transparent and rigid plastic that is commonly used in applications such as shatterproof windows, skylights, illuminated signs, and aircraft canopies.

Preparation of Polymers

Application Summary: MAA is used as a monomer to prepare polymers.

Methods of Application: The preparation of these polymers involves the polymerization of MAA with other monomers.

Results or Outcomes: These polymers have a wide range of applications, including the production of coatings, adhesives, and various plastic materials.

Poly (Ethylene-co-Methacrylic Acid) (PEMA) Ionomers

Scientific Field: Material Science

Methods of Application: The production of PEMA involves the copolymerization of ethylene and MAA, where 15–80% of the acid groups are neutralized to form metal salts.

Results or Outcomes: Due to their ‘self-healing’ property after impact, these materials have attracted special attention for their use in armor applications.

Use in Nail Primers

Scientific Field: Cosmetology

Application Summary: MAA is used in some nail primers to help acrylic nails adhere to the nail plate.

Methods of Application: The MAA is applied to the nail plate before the application of acrylic nails to enhance adhesion.

Results or Outcomes: The use of MAA in nail primers can improve the longevity and durability of acrylic nails.

Textile Industry

Scientific Field: Textile Engineering

Application Summary: MAA acts as auxiliaries for the textile industry.

Methods of Application: MAA is used in the production of coatings and adhesives that enhance the properties of textiles.

Results or Outcomes: The use of MAA in the textile industry can improve the quality and performance of textiles.

Biomedicine and Food Packaging

Scientific Field: Biomedical Engineering and Food Science

Application Summary: Poly(acrylic acid) and poly(methacrylic acid) and their corresponding sodium salts and methyl ester derivatives have applications in a wide range of fields from biomedicine to food packaging.

Methods of Application: These polymers are used in the production of biomedical devices and food packaging materials.

Results or Outcomes: The use of these polymers can improve the performance and safety of biomedical devices and food packaging.

Film Properties of Hybrid Urethane–Acrylic Latexes

Methods of Application: The MEM and MAA mixture was copolymerized with MMA and BA in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization.

Results or Outcomes: The incorporation of MEM and MAA in latexes enhanced film formation properties displayed by lowering MFFT.

Hydrogels

Scientific Field: Biomedical Engineering

Methods of Application: The preparation of these hydrogels involves the polymerization of MAA with other monomers.

Results or Outcomes: These hydrogels have a wide range of applications, including the production of coatings, adhesives, and various plastic materials.

Methacrylic acid is a colorless liquid with a sharp, acrid odor, classified as an unsaturated carboxylic acid. Its chemical formula is or . This compound is known for its ability to undergo polymerization and addition reactions, making it a versatile building block in organic chemistry and industrial applications . Methacrylic acid is soluble in water and has a boiling point of approximately 162 °C (325 °F) and a freezing point of about 16 °C (61 °F) .

MAA is a corrosive liquid that can cause severe irritation and burns upon contact with skin and eyes [7]. Inhalation of its vapors can irritate the respiratory tract. MAA is also a flammable liquid with a flash point of 73 °C [8].

Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling MAA.

- Ensure proper ventilation in the workspace.

- Store MAA in a cool, dry place away from heat and ignition sources.

Reference List:

- Polymerization: It can undergo free radical polymerization to form poly(methacrylic acid), which is widely used in plastics and coatings.

- Esterification: Reacts with alcohols to form methacrylate esters, which are important for producing polymers.

- Addition Reactions: As a vinyl compound, it can react with electrophiles in addition reactions, contributing to the synthesis of more complex molecules .

Methacrylic acid can be synthesized through several methods:

- Oxidation of Isobutylene: This process involves the oxidation of isobutylene using oxygen or air in the presence of catalysts.

- Hydration of Methacrylonitrile: Methacrylonitrile can be hydrolyzed to produce methacrylic acid under acidic conditions.

- Decarboxylation of Acrylic Acid: Acrylic acid can be decarboxylated to yield methacrylic acid under specific conditions .

Methacrylic acid has diverse applications across various industries:

- Plastics and Polymers: Used as a monomer for producing methacrylate polymers and resins.

- Coatings and Adhesives: Employed in formulations for paints, coatings, and adhesives due to its excellent adhesion properties.

- Medical Devices: Utilized in the manufacture of contact lenses and dental materials due to its biocompatibility.

- Textiles: Incorporated into fibers and fabrics for enhanced durability and performance .

Studies have shown that methacrylic acid can interact with various biological systems. Its metabolites may influence metabolic pathways related to amino acids. Additionally, research indicates that it can affect cellular processes when exposed at high concentrations, leading to cytotoxic effects . The compound's reactivity with strong oxidizers also necessitates careful handling to prevent hazardous interactions .

Methacrylic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Acrylic Acid | A simpler structure than methacrylic acid; used in similar applications but less reactive. | |

| Fumaric Acid | A dicarboxylic acid that participates in different metabolic pathways; less volatile than methacrylic acid. | |

| Maleic Acid | Another dicarboxylic acid; often used as an intermediate in the production of various chemicals. | |

| 2-Hydroxyethyl Methacrylate | A derivative of methacrylic acid; commonly used in polymer chemistry for producing hydrogels. |

Methacrylic acid stands out due to its ability to undergo rapid polymerization and its versatility as both a vinyl compound and a carboxylic acid, making it crucial in various synthetic applications .

Termination Kinetics in Aqueous Systems

The termination kinetics of methacrylic acid free-radical polymerization in aqueous solution exhibit complex behavior governed by diffusion-controlled mechanisms. Single-pulse pulsed-laser polymerization studies reveal that the chain-length-averaged termination rate coefficient, ⟨kt⟩, demonstrates a strong dependence on monomer conversion and concentration [1].

At low monomer conversions (x < 0.2), the termination process is predominantly controlled by segmental diffusion, where polymer chain ends undergo localized segmental motion to facilitate radical-radical encounters. For 30 weight percent methacrylic acid solutions at 50°C and 2000 bar, the initial termination rate coefficient reaches values of approximately 1.2 × 10⁷ L·mol⁻¹·s⁻¹ [1]. As polymerization proceeds and conversion increases, the system transitions through successive diffusion-controlled regimes.

The transition from segmental diffusion to translational diffusion occurs at intermediate conversions (0.2 < x < 0.6), where entire polymer chains must diffuse through the increasingly viscous medium. This regime is characterized by a moderate decrease in termination rate coefficients, reflecting the reduced mobility of polymer chains in the thickening reaction medium [2].

At high conversions (x > 0.6), the termination process becomes dominated by reaction diffusion, where radical termination is controlled by the ability of reactive sites to migrate through the polymer network. In this regime, termination rate coefficients drop to values around 2.1 × 10⁶ L·mol⁻¹·s⁻¹ for 30 weight percent solutions, representing a decrease of nearly one order of magnitude from initial values [1].

The concentration dependence of termination kinetics demonstrates that higher monomer concentrations lead to enhanced termination rates at all conversion levels. For 60 weight percent methacrylic acid solutions, termination rate coefficients are consistently higher than those observed in more dilute systems, with values reaching 1.8 × 10⁷ L·mol⁻¹·s⁻¹ at low conversions and 3.2 × 10⁶ L·mol⁻¹·s⁻¹ at high conversions [1].

Role of Reaction Diffusion and Segmental Mobility

The reaction diffusion regime represents the final stage of termination control in methacrylic acid polymerization, where the mobility of reactive radical sites becomes the rate-limiting factor. This mechanism involves the propagation of radical activity through the polymer network via intramolecular radical transfer reactions rather than translational motion of entire polymer chains [3].

Segmental mobility plays a crucial role in determining the onset and characteristics of reaction diffusion control. The flexibility of polymer segments influences the ability of radical sites to migrate through the network, with more flexible segments facilitating faster reaction diffusion rates [4]. Temperature effects on segmental mobility are particularly significant, as elevated temperatures increase the frequency of segmental motions and delay the onset of reaction diffusion control.

The glass transition temperature of the polymerizing system serves as a critical parameter in understanding segmental mobility limitations. As the reaction medium approaches its glass transition temperature, segmental motions become increasingly restricted, leading to more pronounced reaction diffusion control [5]. The relationship between reaction temperature and glass transition temperature determines the extent to which segmental mobility influences termination kinetics.

Chain length dependence of termination kinetics becomes particularly evident in the reaction diffusion regime, where longer polymer chains experience greater restrictions on segmental motion. The composite model for chain-length-dependent termination successfully describes the transition from chain-length-independent to chain-length-dependent termination as the system becomes diffusion-controlled [6].

Controlled Radical Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP) Optimization

Atom Transfer Radical Polymerization of methacrylic acid presents unique challenges due to the acidic nature of the monomer and its tendency to undergo side reactions. The optimization of ATRP conditions requires careful consideration of catalyst selection, reaction pH, and initiation strategies to achieve controlled polymerization [7].

Catalyst system optimization represents a critical aspect of methacrylic acid ATRP. Copper-based catalysts, particularly the combination of copper bromide or copper chloride with tris(2-pyridylmethyl)amine (TPMA), demonstrate superior performance in aqueous acidic media. The CuBr₂/TPMA system achieves conversions up to 85% with dispersity values of 1.25 when operated at pH 1.0 and 25°C [7]. Iron-based catalysts, including iron porphyrin complexes, provide alternative pathways for methacrylic acid polymerization while avoiding potential copper contamination issues [8].

The role of pH control in ATRP optimization cannot be overstated. Low pH conditions (pH 1.0-2.0) are essential for preventing lactonization reactions that lead to loss of chain-end functionality. Acidic conditions maintain the carboxylic acid groups in their protonated form, reducing their nucleophilicity and minimizing intramolecular cyclization reactions that would terminate chain growth [7].

Initiator selection and concentration optimization significantly impact polymerization control. The use of 2-chloropropionyl chloride (CPAC) as an initiator provides excellent initiation efficiency while maintaining compatibility with acidic reaction conditions. Optimal initiator concentrations typically range from 10-20 millimolar, providing sufficient initiation sites while avoiding excessive radical concentrations that could lead to termination reactions [9].

Temperature control plays a crucial role in ATRP optimization, with room temperature conditions (25°C) providing the best balance between reaction rate and control. Higher temperatures accelerate polymerization but may increase the rate of side reactions, particularly lactonization and chain transfer processes. Lower temperatures improve control but may result in unacceptably slow polymerization rates [7].

Electrochemically Mediated Activation Strategies

Electrochemically mediated Atom Transfer Radical Polymerization (eATRP) offers precise control over the activation-deactivation equilibrium through applied electrical potential. This technique enables temporal control of polymerization and reduces the required catalyst loading compared to conventional ATRP [10].

The electrochemical activation mechanism involves the reduction of the deactivator complex (CuII/L) to the activator complex (CuI/L) at the cathode surface. The applied potential determines the ratio of activator to deactivator species according to the Nernst equation, providing direct control over polymerization rate and molecular weight development [11].

Optimization of applied potential represents a critical parameter in eATRP of methacrylic acid. Applied potentials ranging from -0.4 to -0.7 V versus saturated calomel electrode (SCE) provide optimal activation conditions. At -0.4 V, the system achieves polymerization rates of 8.2 × 10⁻⁵ M·s⁻¹ with excellent control, while more negative potentials increase reaction rates but may compromise control due to excessive radical generation [10].

Current density optimization ensures efficient electron transfer without causing undesirable side reactions. Current densities between 2.5 and 6.1 mA·cm⁻² provide optimal conditions for methacrylic acid polymerization, with higher current densities leading to increased polymerization rates but potentially reduced control over molecular weight distribution [10].

The equilibrium constant KATRP varies significantly with applied potential, ranging from 1.9 × 10⁻⁶ at -0.4 V to 8.4 × 10⁻⁶ at -0.7 V. These values demonstrate the ability to tune the activation-deactivation balance through electrochemical control, enabling optimization of polymerization conditions for specific molecular weight and dispersity targets [10].

Activation and deactivation rate constants exhibit systematic dependencies on applied potential. The activation rate constant kact increases from 0.44 L·mol⁻¹·s⁻¹ at -0.4 V to 0.89 L·mol⁻¹·s⁻¹ at -0.7 V, while the deactivation rate constant kdeact decreases from 2.3 × 10⁵ L·mol⁻¹·s⁻¹ to 1.1 × 10⁵ L·mol⁻¹·s⁻¹ over the same potential range [10].

Temporal control represents one of the key advantages of electrochemically mediated activation strategies. The ability to start and stop polymerization through application and removal of electrical potential enables precise control over molecular weight and architecture. This temporal control is particularly valuable for industrial applications where process control and safety are paramount considerations [12].

Purity

Physical Description

Liquid

COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Colorless liquid or solid (below 61°F) with an acrid, repulsive odor.

Color/Form

Long prisms

XLogP3

Exact Mass

Boiling Point

163.0 °C

163 °C at 760 mm Hg

159-163 °C

325°F

Flash Point

76 °C (open cup)

153 °F (67 °C) (closed cup)

68 °C c.c., 77 °C o.c.

171°F (open-cup)

(oc) 171°F

Vapor Density

2.97 (Air = 1)

Relative vapor density (air = 1): 2.97

2.97

Density

1.0153 at 20 °C/4 °C

Relative density (water = 1): 1.02

1.015 at 68°F

1.02 (Liquid)

LogP

log Kow = 0.93

0.93

Odor

Appearance

Melting Point

16.0 °C

16 °C

61°F

Storage

UNII

Related CAS

5536-61-8 (hydrochloride salt)

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

0.99 mmHg

0.99 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 130

0.65 mmHg at 68°F

0.7 mmHg

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Cosmetics -> Viscosity controlling

Methods of Manufacturing

The most common approach to methacrylic acid synthesis is the hydrolysis of methacrylamide sulfate, obtained from acetone cyanohydrin. ... In the manufacture of methacrylic acid, methacrylamide sulfate is reacted with water under conditions similar to those used for formation of the ester. The reactor effluent separates into two phases. The upper organic layer is distilled to provide pure methacrylic acid. The lower layer is steam stripped to recover dilute aqueous methacrylic acid, which is recycled to the hydrolysis reactor. The waste acid stream is treated as in the manufacture of the ester.

... Manufacture of methacrylic acid by two-stage catalytic oxidation of isobutene or tert-butanol.

Acid-catalyzed carbonylation of propene to isobutyric acid, followed by oxidative dehydrogenation ... /is a/ route to methacrylic acid.

... Condensation of formaldehyde with propionic acid to generate methacrylic acid.

General Manufacturing Information

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Wholesale and retail trade

2-Propenoic acid, 2-methyl-: ACTIVE

2-Propenoic acid, 2-methyl-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

The weak-acid, cation-exchange resins are based primarily on acrylic or methacrylic acid that has been cross-linked with a difunctional monomer, eg, divinylbenzene. The manufacturing process may start with the ester of the acid in suspension polymerization, followed by hydrolysis of the resulting product to produce the functional acid group.

HAIR RINSES & SHAMPOOS CONTAIN THE REACTION PRODUCTS OF STEARIC ACID TREATED WITH DIETHYLAMINOETHYLAMINE, FOLLOWED BY TREATMENT WITH METHACRYLIC ACID TO FORM AN AMPHOTERIC BETAINE SURFACTANT.

Component of dust scrubber scale prevention agents for blast furnace flues.

Copolymer component used in nail lacquer.

For more General Manufacturing Information (Complete) data for METHACRYLIC ACID (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF METHACRYLIC ACID IN AIR. AIR SAMPLES WERE COLLECTED ON CHARCOAL, THEN ELUTED WITH 5% ACETIC ACID IN CARBON DISULFIDE, AND ANALYZED WITH A COLUMN PACKED WITH CHROMOSORB W CONTAINING 10% DIETHYLENE GLYCOL POLYADIPATE. THE CARRIER GAS WAS NITROGEN AT 5 CU CM/SEC AND 130 °C COLUMN TEMP.

SEPARATE DETERMINATION OF ETHYLENE GLYCOL AND METHACRYLIC ACID IN AIR BY THIN-LAYER CHROMATOGRAPHY. AIR CONTAINING 1 UG/CU M ETHYLENE GLYCOL AND 1 UG/CU M METHACRYLIC ACID WAS PASSED THROUGH A LONG GLASS TUBE WITH WETTED INTERIOR WALLS. THE ABSORBED ETHYLENE GLYCOL AND METHACRYLIC ACID WERE ELUTED WITH WATER AND THE ELUATE WAS EVAPORATED AT 80-90 °C TO 0.1 ML AND DILUTED WITH ETHANOL TO 0.5 ML. SAMPLES CONTAINING 1-10 UG ETHYLENE GLYCOL AND METHACRYLIC ACID WERE THEN CHROMATOGRAPHED ON SILUFOL THIN-LAYER PLATES PRECONDITIONED AT 105-10 °C FOR 1 HR. THE BEST ELUENT WAS 4:1 CHLOROFORM-ETHANOL, WITH POTASSIUM PERIODATE AND BENZIDINE AS DEVELOPERS. THE COLOR INTENSITY OF THE DEVELOPED CHROMATOGRAPHIC SPOTS GAVE THE CONCN OF ETHYLENE GLYCOL AND METHACRYLIC ACID IN AIR.

THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED METHACRYLATE AND ACRYLATE MONOMERS AND METHACRYLIC ACID COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.

For more Analytic Laboratory Methods (Complete) data for METHACRYLIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography for the detection of methacrylic acid in the blood and urine uses flame-ionization detection. The stationary phases include glycerol, diglycerol, polyethylene glycols of different molecular weights, and polyethylene glycol adipate. The minimum level of detection for methacrylic acid is 0.5 ug/ml. Et20 is the best solvent for the extension of these acrylate from biological medium. The accuracy of analysis is 3-5% and the analysis takes 5 minutes.

Storage Conditions

Separate from oxidizing materials, peroxides, or other initiators. Store in cool, dry, well-ventilated location. /Methacrylic acid, inhibited/

Keep away from heat.

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

For more Storage Conditions (Complete) data for METHACRYLIC ACID (6 total), please visit the HSDB record page.

Interactions

Albino rats (10/sex/group)/were dosed/ orally with a mixture of 0.3, 0.7 or 1.5% glacial methacrylic acid and polymethacrylic acid in drinking water for 90 days. The mixture was 50% glacial methacrylic acid and 50% polymethacrylic acid by weight. The polymethacrylic acid was a polymer as 23% polymethacrylic acid in water. The test mixture was reportedly 37.4% active ingredients but the author did not identify the active ingredients. A control group was also included. Calculations based on the activity of the mixture determined the concentrations delivered as 1.237, 2.886 and 6.185 mg active ingredients/ml water. At 30 and 90 days hematological studies and complete urine analyses were performed on five animals/sex/group. No treatment-related effects were noted with regard to physical appearance, behavior, growth and food consumption in the test animals compared to controls. Water consumption was significantly decreased for the intermediate and high dose males, probably as a result of a decreased palatability because drinking water was the vehicle for the compound. No deaths occurred among the test or control animals. Hematological values were generally within normal limits; however, the total red cell count at termination was decreased in control and test groups and was significantly decreased for the high dose females. Biochemical and urine analyses for the test groups were comparable to control values. Gross and microscopic examination of tissues reported no consistent compound related changes in the organs of test animals.

Male and female Beagle dogs (3/sex/group) were orally administered a neutralized mixture of glacial methacrylic acid and polymethacrylic acid. The neutralized mixture was 23 grams of methacrylic acid, 100 grams of polymethacrylic acid, and 32 grams of 50% NaOH. The dose of the active ingredients was 0, 250, 500 and 1000 mg/kg/day daily for 90 days. The six control dogs were normal throughout the study. The 250 mg/kg group had normal behavior and appearance while on study. No signs of treatment effect were observed in any of the animals and normal body weights were maintained. The 500 mg/kg group had normal behavior and appearance; however, slight weight loss was recorded in 5/6 dogs. The high dose group had an increased frequency of emesis and diarrhea. Hematology, biochemistry and urine analyses were normal for all test animals. At gross necropsy there were no compound related organ changes. Microscopic examination did not indicate any alterations attributable to oral administration of a mixture of glacial methacrylic acid and polymethacrylic acid to Beagle dogs. The GI mucosa of high dose animals did not have any compound related alterations.

Stability Shelf Life

Dates

Methacrylic acid-based hydrogels enhance skeletal muscle regeneration after volumetric muscle loss in mice

Miranda M Carleton, Marius Locke, Michael V SeftonPMID: 34087582 DOI: 10.1016/j.biomaterials.2021.120909

Abstract

Volumetric muscle loss (VML) impairs the regenerative ability of skeletal muscle resulting in scar tissue formation and loss of function. Current treatments are of limited efficacy as they do not fully restore function, i.e., force generation. Regenerative biomaterials, such as those containing methacrylic-acid (MAA), are proposed as a novel approach to enhancing muscle regeneration without added cells, growth factors or drugs. Here, the regenerative effects of two hydrogels were investigated: MAA-poly(ethylene glycol) (MAA-PEG) and MAA-collagen. These hydrogels were used to treat VML injuries in murine tibialis anterior muscles. The MAA-collagen hydrogel significantly increased regenerating muscle fiber size and muscle force production. While both hydrogels increased vascularization, only the MAA-collagen hydrogel increased apparent muscle innervation. The MAA-collagen hydrogel also significantly reduced a pro-inflammatory macrophage (MHCII+CD206-) population. Furthermore, the hydrogels had distinct gene expression profiles indicating that their regenerative abilities were carrier dependent. Overall, this study suggests MAA-collagen as a cell-free and drug-free approach to enhancing skeletal muscle regeneration after traumatic injury.Dextran based amphiphilic self-assembled biopolymeric macromolecule synthesized via RAFT polymerization as indomethacin carrier

Puja Das Karmakar, Sagar PalPMID: 33930447 DOI: 10.1016/j.ijbiomac.2021.04.145

Abstract

This work demonstrates a facile pathway to develop a biopolymer based amphiphilic macromolecule through reversible addition-fragmentation chain transfer (RAFT) polymerization, using dextran (a biopolymer) as starting material. Also, a new hydrophobic monomer [2-methyl-acrylic acid 1-benzyl-1H-[1,2,3] triazol-4-ylmethyl ester (MABTE)] has been synthesized using methacrylic acid via "click" approach. The resultant copolymer displays controlled radical polymerization characteristics: narrow polydispersity (Ð) and controlled molecular weight as obtained through advanced polymer chromatography (APC) analysis. In aqueous solution, the copolymer can proficiently be self-assembled to provide micellar structure, which has been evidenced from field emission scanning electron microscopy (FESEM) and transmission electron microscopy (TEM) analyses. The in-vitro cytotoxicity study illustrates the nontoxic nature of the copolymer up to 100 μg/mL polymer concentration. The copolymer has been found to be worthy as an efficient carrier for the sustained release of hydrophobic drug: Indomethacin (IND).Miscibility characterization of zein/methacrylic acid copolymer composite films and plasticization effects

Yada Vattanagijyingyong, Etsuo Yonemochi, Jittima ChatchawalsaisinPMID: 33794323 DOI: 10.1016/j.ijpharm.2021.120498

Abstract

Composite films have gained interest for producing films with optimal properties, without the need of chemical modification. Miscibility of components in the film is important for attaining reproducible and consistent film properties. This study used several techniques, i.e. differential scanning calorimetry, Fourier transform infrared spectroscopy and Raman spectroscopy to understand the degree of miscibility of components and its impact on morphology and mechanical properties of the composite film prepared by casting the blend of zein and methacrylic acid copolymer (Eudragit® L100-55). The effects of composition and plasticization by triethyl citrate and polyethylene glycol 1000 were explored. The results demonstrate the miscibility of zein and methacrylic acid copolymer at a molecular level; and the phase behavior of polymer blends is modified by plasticization. Polyethylene glycol 1000 is more compatible with the polymer blend. Its plasticization effect is associated with an increase in β-sheets. Understanding the miscibility between the plasticizer and the polymer blend allows the ability to predict and control mechanical properties of the zein/methacrylic acid copolymer composite film, in particular when the plasticizer level is changed.Dual mixed-mode poly (vinylpyridine-co-methacrylic acid-co-ethylene glycol dimethacrylate)-based sorbent for acidic and basic drug extraction from oral fluid samples

Aitor Sorribes-Soriano, Francesc A Esteve-Turrillas, Sergio Armenta, José Manuel Herrero-MartínezPMID: 34049628 DOI: 10.1016/j.aca.2021.338604

Abstract

In this study, a dual mixed-mode polymer sorbent was prepared via one-step thermally initiated polymerization of 4-vinylpyridine (VP), methacrylic acid (MAA) and ethylene glycol dimethacrylate (EGDMA) for the solid-phase extraction (SPE) of basic and acidic drugs. The use of VP and MAA as ionizable functional monomers allowed the tailoring of ion-exchange and hydrophobic features of the polymer. The obtained polymer was characterized by Fourier-transform infrared spectroscopy and scanning electron microscopy. Next, the retention behavior of dual mixed-mode polymer towards basic and acidic drugs was investigated. Moreover, the practical capability of this novel material was tested for the extraction of relevant drugs such as cocaine, 3-methylmethcathinone, and diazepam in oral fluid samples. Recovery values (at different spiked levels in blank oral fluid samples), ranging from 69 to 99%, and limits of detection (LODs), between 0.10 and 0.25 μg L, were obtained.

Preparation of monodisperse, restricted-access, media-molecularly imprinted polymers using bi-functional monomers for solid-phase extraction of sarafloxacin from complex samples

Tianpei Cai, Yanqiang Zhou, Huachun Liu, Jianmin Li, Xiaoxiao Wang, Shanwen Zhao, Bolin GongPMID: 33721811 DOI: 10.1016/j.chroma.2021.462009

Abstract

Monodisperse restricted-access media bi-functional monomers with molecularly imprinted polymers (RAM-MIPs) were constructed using surface-initiated atom transfer radical polymerization. They were used as solid-phase extraction (SPE) adsorbents to enrich sarafloxacin (SAR) residues from egg samples, and influences on their performance were investigated. Optimum synthesis of RAM-MIPs was achieved by combining a bi-functional monomer (4-vinylpyridine-co-methacrylic acid, 1:3) with an 8:1:32:8 ratio of a template molecule, cross-linker, and restricted-access functional monomer. The SAR imprinting factor of RAM-MIPs was 6.05 and the selectivity coefficient between SAR and other fluoroquinolones was 1.86-2.64. Compared with traditional MIPs, the RAM-MIPs showed better SAR enrichment and selectivity during extraction of a complex protein-containing solution. Empty SPE cartridges were filled with RAM-MIP microspheres as SPE adsorbents. The limit of quantitation for SAR was 4.23 ng g(signal-to-noise ratio = 10) and the mean SAR recovery from spiked egg samples was 94.0-101.3%. Intra-day and inter-day relative standard deviations were 1.1-9% and 1.5-3.3%, respectively.

Poly-Methacrylic Acid Cross-Linked with Collagen Accelerates Diabetic Wound Closure

Virginie F Coindre, Yangshuo Hu, Michael V SeftonPMID: 33449665 DOI: 10.1021/acsbiomaterials.0c01222

Abstract

Impaired blood vessel formation limits the healing of diabetic ulcers and leaves patients at high risk for amputation. Nonbiologic vascular regenerative materials made of methacrylic acid (MAA) copolymer, such as MAA--methyl methacrylate beads, have shown to enhance wound healing in a diabetic animal model, but their lack of biodegradability precludes their clinical implementation. Here, a new MAA-based gel was created by cross-linking polyMAA with collagen using carbodiimide chemistry. Using this gel on full-thickness wounds in diabetic db/db mice augmented vascularization of the wound bed, resulting in a faster closure compared to untreated or collagen-only treated wounds. After 21 days, almost all the wounds were closed and re-epithelialized in the polyMAA-collagen group compared to that in the other groups in which most wounds remained open. Histological and fluorescent gel tracking data suggested that the gel resorbed during the phase of tissue remodeling, likely because of the action of macrophages that colonized the gel. We expect the addition of the polyMAA to commercially available collagen-based dressing to be a good candidate to treat diabetic ulcers.

Highly substituted decoupled gelatin methacrylamide free of hydrolabile methacrylate impurities: An optimum choice for long-term stability and cytocompatibility

Xueming Niu, Gaia Ferracci, Mian Lin, Xiaona Rong, Mengxiang Zhu, Nam-Joon Cho, Bae Hoon LeePMID: 33275977 DOI: 10.1016/j.ijbiomac.2020.11.187

Abstract

Gelatin methacryloyl (GelMA; GM) contains impurities, including hydrolabile photosensitive methacrylate groups or soluble methacrylic acid (MA), which could be potentially detrimental to its in vitro and in vivo applications. To date, the influence of GM photocurable side chains on the cytotoxicity and ambient structural stability has remained to be investigated. Here, we successfully separated highly substituted decoupled gelatin methacrylamide (DGM) from GM via removing methacrylate impurities in order to evaluate its stability, cell viability, and cell toxicity, compared to GM, DGM plus soluble MA, and soluble MA. The photocurable methacrylate groups in GM were hydrolytically labile in neutral solutions, changing into soluble MA over time; on the other hand, the photocurable methacrylamide groups in DGM remained intact under the same conditions. Soluble MA was found to decrease cell viability in a dose dependent manner and caused severe cell toxicity at above 10 mg/mL. DGM plus MA started to impair cell viability at a 25 mg/mL concentration. DGM exhibited excellent cell viability and little cell toxicity across the treated concentrations (0.1-25 mg/mL). DGM without hydrolabile methacrylate and cytotoxic MA impurities could be a better choice for long term stability and good cell compatibility for bioapplications including bioprinting and cell encapsulation.Detection of amoxicillin residues in egg extract with a molecularly imprinted polymer on gold microchip using surface plasmon resonance and quartz crystal microbalance methods

Nilay Bereli, Duygu Çimen, Sabina Hüseynli, Adil DenizliPMID: 33190298 DOI: 10.1111/1750-3841.15529

Abstract

In this study, surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) sensors were prepared for the detection of amoxicillin from the commercial and local chicken eggs by using molecular imprinting technique. Amoxicillin imprinted poly(hydroxyethyl methacrylate-methacrylic acid) polymeric film was synthesized onto the surface of the SPR and QCM chips by ultra violet polymerization to determine lower concentrations of amoxicillin. Ellipsometry, contact angle analysis, and atomic force microscopy measurements were used for the surface morphology of the polymeric film layer. The ellipsometric thickness of AMOX imprinted and nonimprinted SPR and QCM chip surfaces were measured as 35 ± 0.9 nm, 32.89 ± 1.9 nm, 30 ± 0.6 nm, and 28 ± 0.22 nm, respectively. Contact angles of bare gold surfaces, AMOX imprinted SPR and QCM chip surfaces were measured to be as 82.3° ± 0.15, 79.2° ± 0.14, 75.01° ± 1.07, and 69.11° ± 0.89, respectively. The range of linearity was measured as 0.1 to 10 ng/mL for amoxicillin imprinted SPR and QCM sensors. The maximum residue limit of AMOX in eggs is at 10 µg/kg in accordance with the "Positive List System for Agricultural Chemical Residues in Foods." The response time for the test, including adsorption, desorption, and regeneration, was approximately 45 min. The limit of detections for SPR and QCM sensors were found to be 0.0005 and 0.0023 ng/mL, respectively. The reusabilities of amoxicillin imprinted SPR and QCM sensors were observed by the equilibration-binding-regeneration. Validation studies of the AMOX imprinted SPR and QCM sensors were performed by liquid chromatography-tandem mass spectrometry.Peptide conjugation enhances the cellular co-localization, but not endosomal escape, of modular poly(acrylamide-co-methacrylic acid) nanogels

John R Clegg, Jessie A Sun, Joann Gu, Abhijeet K Venkataraman, Nicholas A PeppasPMID: 33127451 DOI: 10.1016/j.jconrel.2020.10.045

Abstract

Nanoparticles must recognize, adhere to, and/or traverse multiple barriers in sequence to achieve cytosolic drug delivery. New nanoparticles often exhibit a unique ability to cross a single barrier (i.e. the vasculature, cell membrane, or endosomal compartment), but fail to deliver an adequate dose to intracellular sites of action because they cannot traverse other biological barriers for which they were not optimized. Here, we developed poly(acrylamide-co-methacrylic acid) nanogels that were modified in a modular manner with bioactive peptides. This nanogel does not recognize target cells or disrupt endosomal vesicles in its unmodified state, but can incorporate peptides with molecular recognition or environmentally responsive properties. Nanogels were modified with up to 15 wt% peptide without significantly altering their size, surface charge, or stability in aqueous buffer. Nanogels modified with a colon cancer-targeting oligopeptide exhibited up to a 324% enhancement in co-localization with SW-48 colon cancer cells in vitro, while influencing nanogel uptake by fibroblasts and macrophages to a lesser extent. Nanogels modified with an endosome disrupting peptide failed to retain its native endosomolytic activity, when coupled either individually or in combination with the targeting peptide. Our results offer a proof-of-concept for modifying synthetic nanogels with a combination of peptides that address barriers to cytosolic delivery individually and in tandem. Our data further motivate the need to identify endosome disrupting moieties which retain their activity within poly(acidic) networks.Cranial Suture Regeneration Mitigates Skull and Neurocognitive Defects in Craniosynostosis

Mengfei Yu, Li Ma, Yuan Yuan, Xin Ye, Axel Montagne, Jinzhi He, Thach-Vu Ho, Yingxi Wu, Zhen Zhao, Naomi Sta Maria, Russell Jacobs, Mark Urata, Huiming Wang, Berislav V Zlokovic, Jian-Fu Chen, Yang ChaiPMID: 33417861 DOI: 10.1016/j.cell.2020.11.037

Abstract

Craniosynostosis results from premature fusion of the cranial suture(s), which contain mesenchymal stem cells (MSCs) that are crucial for calvarial expansion in coordination with brain growth. Infants with craniosynostosis have skull dysmorphology, increased intracranial pressure, and complications such as neurocognitive impairment that compromise quality of life. Animal models recapitulating these phenotypes are lacking, hampering development of urgently needed innovative therapies. Here, we show that Twist1mice with craniosynostosis have increased intracranial pressure and neurocognitive behavioral abnormalities, recapitulating features of human Saethre-Chotzen syndrome. Using a biodegradable material combined with MSCs, we successfully regenerated a functional cranial suture that corrects skull deformity, normalizes intracranial pressure, and rescues neurocognitive behavior deficits. The regenerated suture creates a niche into which endogenous MSCs migrated, sustaining calvarial bone homeostasis and repair. MSC-based cranial suture regeneration offers a paradigm shift in treatment to reverse skull and neurocognitive abnormalities in this devastating disease.